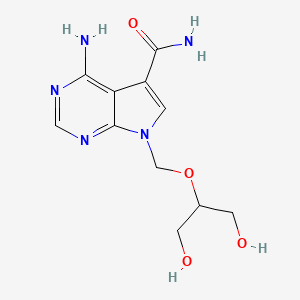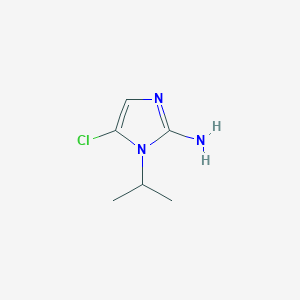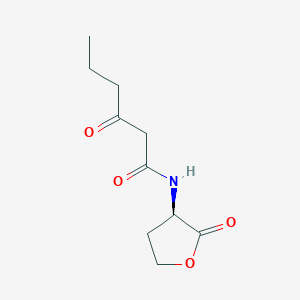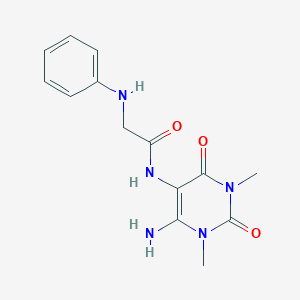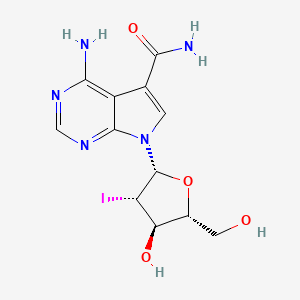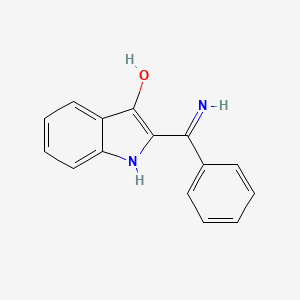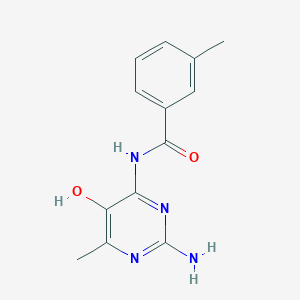
N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-3-methylbenzamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methyl group attached to a pyrimidine ring, which is further connected to a benzamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-3-methylbenzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic or basic conditions.
Functional Group Introduction: The amino, hydroxyl, and methyl groups are introduced onto the pyrimidine ring through selective substitution reactions using reagents such as ammonia, hydroxylamine, and methyl iodide.
Coupling with Benzamide: The final step involves coupling the functionalized pyrimidine ring with a benzamide derivative through an amide bond formation reaction, typically using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of alkylated or acylated derivatives
科学的研究の応用
N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-3-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby blocking the enzyme’s function and affecting the metabolic pathway it is involved in.
類似化合物との比較
Similar Compounds
- N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-hydroxybenzamide
- N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-4-hydroxybenzamide
- N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-2-nitrobenzamide
Uniqueness
N-(2-Amino-5-hydroxy-6-methylpyrimidin-4-yl)-3-methylbenzamide is unique due to its specific substitution pattern on the pyrimidine ring and the benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
61581-41-7 |
|---|---|
分子式 |
C13H14N4O2 |
分子量 |
258.28 g/mol |
IUPAC名 |
N-(2-amino-5-hydroxy-6-methylpyrimidin-4-yl)-3-methylbenzamide |
InChI |
InChI=1S/C13H14N4O2/c1-7-4-3-5-9(6-7)12(19)16-11-10(18)8(2)15-13(14)17-11/h3-6,18H,1-2H3,(H3,14,15,16,17,19) |
InChIキー |
QGWWAXMMZNEOLN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC(=NC(=C2O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Sulfanylethyl)-2-[(2-sulfanylethyl)sulfanyl]acetamide](/img/structure/B12923366.png)


![4-[(Phenylsulfanyl)methyl]hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12923387.png)
![N,N-Bis{[3,4,5-tris(decyloxy)phenyl]methyl}pyridin-4-amine](/img/structure/B12923388.png)
